molecular formula C16H32O5S B1589744 (2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 98854-16-1

(2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B1589744
CAS RN: 98854-16-1
M. Wt: 336.5 g/mol
InChI Key: WXUWOACRYZHYQL-LJIZCISZSA-N
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Description

(2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (DHTPT) is an organic compound belonging to the class of thiopyranols. It is a colourless solid that is soluble in organic solvents and has a molecular formula of C11H22O3S. DHTPT has been studied for its potential applications in various scientific fields, including organic synthesis, pharmacology, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DHTPT.

Scientific Research Applications

Synthesis Techniques and Applications

  • Synthesis Approaches : Innovative methods for synthesizing compounds structurally similar to "(2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol" have been developed. These include techniques to avoid undesired isomers and enhance yield and purity (Liu et al., 2008), (Liu et al., 2010).

  • Catalytic Applications : The compound has been used in the synthesis of magnetically recoverable nanocatalysts, demonstrating its utility in environmentally friendly procedures for synthesizing complex organic molecules (Aghazadeh & Nikpassand, 2019), (Nikpassand & Jafari Farshami, 2020).

  • Biological and Sensing Applications : Research has been conducted on the synthesis and characterization of derivatives of this compound for potential applications in detecting anions and antimicrobial activities (Tadesse et al., 2016).

  • Molecular Structure Analysis : Studies have focused on the molecular structure and conformation of related compounds, which are crucial for understanding their chemical properties and potential applications (Bennett & Murphy, 2020).

  • Solubility Studies : Understanding the solubility of compounds similar to "(2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol" in various solvents is crucial for their applications in chemical processes (Zhang et al., 2014).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-decylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O5S/c1-2-3-4-5-6-7-8-9-10-22-16-15(20)14(19)13(18)12(11-17)21-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUWOACRYZHYQL-LJIZCISZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469188
Record name Decyl-beta-D-1-thioglucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

CAS RN

98854-16-1
Record name Decyl-beta-D-1-thioglucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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(2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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(2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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(2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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(2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
(2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

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